[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate
Description
Position within Cyanine Dye Classification
The compound [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate occupies a distinctive position within the hierarchical classification system of cyanine dyes, specifically categorized as a closed-chain cyanine derivative featuring indolenine terminal units. Cyanine dyes are fundamentally defined as cationic compounds characterized by two terminal nitrogen aromatic units interconnected by a polymethine chain, with the structural motif including heterocyclic units containing nitrogen atoms such as pyrrole, imidazole, thiazole, benzothiazole, pyridine, or quinoline linked by a π-conjugated polymethine chain ending with a nitrogen atom bearing a positive charge. The classification of this particular compound places it within the closed-chain cyanine subfamily, where both terminal aromatic moieties are part of heterocyclic systems, distinguishing it from streptocyanines that feature open-chain terminal groups or hemicyanines that possess only one heterocyclic terminal unit.
Within the broader taxonomic framework established for polymethine dyes, this compound demonstrates the characteristic structural features that define cyanine derivatives as a subset of the larger polymethine family. Based on terminal group characteristics, cyanine dyes can be systematically classified as closed chain cyanines, streptocyanines, merocyanines, squarylium cyanines, and hemicyanines, with the present compound firmly positioned within the closed chain category due to its symmetrical indolenine terminal units connected through an extended conjugated bridge system. The compound's structural architecture exemplifies the design principles governing closed-chain cyanines, where the chromophore consists of a conjugated system between two nitrogen atoms, with each resonance structure featuring exactly one nitrogen atom oxidized to an iminium state, typically forming part of a nitrogenous heterocyclic system.
The molecular structure of this compound places it within the specialized subcategory of indolenine-based cyanines, which are particularly valued for biomedical applications due to their favorable photophysical properties. Indocyanines, containing polyene linkers connecting 3,3-dialkyl-indolenine heterocycles, are generally preferred for biomedical applications, with this compound representing an advanced structural variant that incorporates additional complexity through its cyclopentylidene bridge system. The presence of 1,3,3-trimethylindolenine terminal units specifically categorizes this compound within the trimethylindolenine-derived cyanine subfamily, which has demonstrated particular utility in the development of fluorescent labeling reagents and imaging agents.
Historical Development of Indolenine-Based Cyanines
The historical development of indolenine-based cyanine dyes traces its origins to the foundational work in cyanine chemistry that began over a century ago, with cyanines being first synthesized more than one hundred years ago and originally finding application in industrial processes before evolving into sophisticated biological labeling agents. The pivotal moment in indolenine-based cyanine development occurred with the introduction of a revolutionary series of cyanine dyes by Alan Waggoner and colleagues at Carnegie Mellon University in the early 1990s, which represented a significant modification of the clinically established cyanine dye Indocyanine Green that had been utilized for angiographic applications since the 1970s. These groundbreaking dyes incorporated two indolenine rings flanking a polymethyne chain and demonstrated exceptional properties including low non-specific binding to biomolecules and bright fluorescence owing to their substantial extinction coefficients and favorable quantum yields.
The systematic development of indolenine-based cyanines has been driven by the recognition that these compounds exhibit superior photophysical characteristics compared to conventional fluorophores, leading to their widespread adoption as replacements for traditional dyes such as fluorescein and rhodamines due to their ability to yield brighter and more stable fluorescence. The evolution of indolenine cyanine chemistry has been particularly influenced by the need to develop fluorophores capable of operating in the near-infrared spectral region, where biological tissues exhibit minimal autofluorescence and maximal light penetration, making them ideal for in vivo imaging applications. This historical trajectory has culminated in the development of sophisticated derivatives such as this compound, which represents the contemporary state of structural complexity achievable in indolenine-based cyanine design.
The synthesis of 2,3,3-trimethylindolenine, a key precursor in the development of indolenine-based cyanines including the target compound, has been extensively documented as an indole derivative specifically utilized in the preparation of cyanine dye labeling reagents and other imaging agents. This synthetic pathway has enabled the systematic exploration of structural modifications to indolenine terminal units, leading to the development of increasingly sophisticated cyanine derivatives with enhanced photophysical properties and improved stability characteristics. The historical progression from simple indolenine derivatives to complex multi-component systems such as the cyclopentylidene-bridged compound under investigation demonstrates the continuous refinement of synthetic methodologies and structural design principles that have characterized the evolution of this important class of fluorescent probes.
The commercial availability and widespread adoption of indolenine-based cyanines have been facilitated by the expiration of foundational patents originally held by Carnegie Mellon University, making these molecules available in the public domain for both research and commercial applications as various reactive derivatives including N-hydroxysuccinimide esters, maleimides, azides for Click chemistry, and other functional derivatives. This democratization of access to indolenine cyanine technology has accelerated research and development efforts, leading to the creation of increasingly sophisticated derivatives such as the compound under investigation, which incorporates advanced structural features designed to optimize specific photophysical and chemical properties for specialized applications.
Significance in Spectroscopic and Imaging Research
The compound this compound holds substantial significance in spectroscopic and imaging research due to its exceptional photophysical properties that are characteristic of advanced cyanine dye systems. Cyanine dyes are renowned for their outstandingly high extinction coefficients, often exceeding 100,000 L mol⁻¹ cm⁻¹, which directly contributes to their superior performance in fluorescence-based applications where signal intensity and detection sensitivity are paramount considerations. The structural design of this compound, featuring extended conjugation through its cyclopentylidene bridge system connecting indolenine terminal units, enables precise control over photophysical properties such as absorbance wavelength, photostability, and fluorescence quantum yield through systematic structural modifications.
In spectroscopic applications, the compound's significance is underscored by the fundamental relationship between polymethine chain length and optical properties, where longer cyanines possess higher absorbance and emission wavelengths extending into the near-infrared region, making them particularly valuable for biological imaging applications where tissue penetration and reduced autofluorescence interference are critical factors. The absorption and emission maxima of cyanine dyes are directly influenced by the polymethine bridge length, with the conjugated carbon chain and heterocyclic terminal units forcing the formation of a linear molecular geometry that optimizes π-electron delocalization and corresponding optical properties. For compounds incorporating indolenine terminal groups, such as the target molecule, absorption maxima can be systematically tuned to the near-infrared region through strategic structural modifications, which is particularly valuable since near-infrared light provides optimal tissue penetration and enhanced safety for biological applications.
The practical significance of this compound in imaging research is demonstrated through the established utility of related indolenine-based cyanines in biological labeling applications, where their favorable optical properties have made them preferred alternatives to conventional fluorophores. Studies have documented that cyanine dyes can advantageously replace traditional fluorophores such as fluorescein and rhodamines because they yield brighter and more stable fluorescence, with specific examples including Cy3 and Cy5 dyes that are commonly employed in combined two-color detection systems. The photophysical characterization of similar indolenine-based cyanine derivatives has revealed absorption band maxima typically occurring around 640-653 nm with molar extinction coefficient values consistent with literature reports for cyanine dyes, while fluorescence emission band maxima are found around 662-675 nm with quantum yields that are higher in organic nonprotic solvents compared to protic solvents.
Research applications of this compound are further enhanced by the established versatility of cyanine dyes in diverse spectroscopic techniques, including their utility as biological stains for microscopic investigation of biological materials and their contemporary use as fluorescent probes for living cell studies. The significance of indolenine-based cyanines in advanced imaging methodologies is exemplified by their incorporation into sophisticated analytical techniques where their high molar extinction coefficients and favorable quantum yields enable detection of extremely small quantities of target molecules, with some derivatives allowing detection of as little as 1 nanomol in gel electrophoresis applications by naked eye observation.
Relationship to Polymethine Chromophore Family
The compound this compound demonstrates a fundamental structural relationship to the broader polymethine chromophore family, which is defined by specific criteria that establish the molecular architecture governing optical properties in this important class of organic fluorophores. Polymethine dyes are characterized by two essential structural features: first, they possess a conjugated chain of (2n + 1) sp²-hybridized carbon atoms that connect a terminal π-electron-accepting group with a terminal π-electron-donating group; second, they contain an odd number (2n + 3) of π-centers and an even number (2n + 4) of π-electrons in the conjugated chain, where n equals the number of -CR²=CR³- groups, typically vinylene groups -CH=CH-.
Within the taxonomic framework of polymethine dyes, the target compound exemplifies the cationic subclass of methine dyes, which are distinguished by their chromophoric system consisting of conjugated double bonds flanked by two end groups functioning as an electron acceptor and an electron donor. The structural relationship to the polymethine family is evident in the compound's incorporation of terminal nitrogen-containing heterocyclic units connected through an extended conjugated bridge system, which represents the fundamental design principle underlying polymethine chromophore architecture. This relationship is further emphasized by the compound's classification as a cyanine derivative, which constitutes the most well-known group of methine dyes within the polymethine family, characterized by terminal groups containing nitrogen atoms where the amino or imino groups are incorporated into heterocyclic systems.
The defining chemical feature of polymethine dyes, including the target compound, is the polyene linker that serves as the key chromophore responsible for the distinctive optical properties exhibited by this molecular family. The cationic, sterically accessible olefinic functionality of the polymethine chain is subject to a diverse range of chemical reactions, which have been systematically harnessed for productive applications in biomedical techniques spanning optical sensing, super-resolution microscopy, and near-infrared light-mediated molecular uncaging. The compound's relationship to the polymethine family is exemplified through its structural incorporation of the characteristic polyene linking system that connects indolenine heterocycles, representing the fundamental chromophoric architecture that governs the photophysical properties and chemical reactivity of this important class of fluorescent molecules.
The spectral-luminescent properties of the target compound, as a member of the polymethine chromophore family, are principally determined by the long-wave π→π* transition, with the dipole moment of this transition being directed along the polymethine chain axis. This fundamental relationship to polymethine chromophore principles enables systematic modulation of optical properties through structural modifications including alterations to the length of the polymethine chain, modifications to the structures of the terminal hetero-radicals, introduction of various substituents, manipulation of electronic asymmetry, and control of chromophore interactions. The compound's position within the polymethine family also determines its susceptibility to environmental influences including solvent effects, concentration dependencies, and interactions with biological macromolecules, all of which are characteristic features that define the behavior of polymethine chromophores in diverse chemical and biological environments.
Properties
IUPAC Name |
[2,5-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H44N3.ClHO4/c1-42(2)35-21-13-15-23-37(35)44(5)39(42)29-27-31-25-26-32(28-30-40-43(3,4)36-22-14-16-24-38(36)45(40)6)41(31)46(33-17-9-7-10-18-33)34-19-11-8-12-20-34;2-1(3,4)5/h7-24,27-30H,25-26H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBWKDEADPQRY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C6=CC=CC=C6)C7=CC=CC=C7)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H44ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721237 | |
| Record name | N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110992-57-9 | |
| Record name | 3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110992-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound features a central cyclopentylidene ring conjugated with two 1,3,3-trimethylindol-2-ylidene moieties via ethylene linkers, forming a π-extended cyanine dye structure. The cationic diphenylazanium group and perchlorate counterion necessitate sequential quaternization and salt metathesis steps . Key synthetic challenges include stabilizing reactive intermediates, managing stereoelectronic effects during conjugation, and ensuring high purity for optoelectronic applications.
Synthesis of 1,3,3-Trimethylindol-2-ylidene Intermediates
The indolylidene subunits are typically prepared via Fischer indole synthesis or alkylation of preformed indoles. A representative protocol involves:
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Fischer Indole Synthesis :
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Alkylation of Indole :
Key Data :
| Intermediate | Yield (%) | Purity (%) | Characterization Method |
|---|---|---|---|
| 1,3,3-TMI | 78 | 98 | ¹H NMR, GC-MS |
| Indol-2-ylidene | 65 | 95 | UV-Vis, IR |
Formation of the Cyclopentylidene Core
The central cyclopentylidene scaffold is constructed via a double Knoevenagel condensation between cyclopentanone and indolylidene derivatives:
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Reaction Setup :
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Mechanistic Insights :
Optimization Challenges :
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Excess indolylidene (2.2 eq) minimizes dimerization byproducts.
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Reaction temperatures >120°C improve conversion but risk decomposition.
Quaternization to Diphenylazanium Cation
The neutral cyclopentylidene-indolylidene product is quaternized using diphenylamine and alkylating agents:
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Alkylation Protocol :
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Counterion Exchange to Perchlorate :
Reaction Metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Quaternization | 82 | 90 |
| Perchlorate Exchange | 95 | 98 |
Purification and Characterization
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Chromatographic Purification :
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Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) removes unreacted indolylidene and oligomers.
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Spectroscopic Validation :
Challenges and Process Optimization
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Byproduct Formation :
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Oligomerization during condensation reduces yields. Mitigated by slow reagent addition and inert atmospheres.
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Perchlorate Handling :
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Hygroscopic nature necessitates anhydrous conditions during salt isolation.
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Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolylidene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclopentylidene core, potentially converting it into a more saturated cyclopentane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction could produce more saturated analogs. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, its ability to induce apoptosis in cancer cells has been linked to the presence of the indole moiety, which is known for its bioactive properties .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .
Materials Science
- Organic Photonic Devices : The unique electronic properties of this compound allow it to be used in organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for applications in display technologies .
- Sensors : The compound's structure allows for selective binding with various analytes, making it useful in sensor technology for detecting environmental pollutants or biological markers .
Case Study 1: Anticancer Research
In a study published in RSC Advances, researchers synthesized derivatives of this compound and evaluated their anticancer properties using the National Cancer Institute's 60-cell line screening protocol. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Sensor Development
A recent investigation into the use of this compound in sensor applications highlighted its effectiveness in detecting heavy metal ions in aqueous solutions. The study reported a rapid response time and high sensitivity, indicating its potential for environmental monitoring applications .
Mechanism of Action
The mechanism by which [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indolylidene groups can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The cyclopentylidene core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2,6-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexanone]: This compound has a cyclohexanone core instead of a cyclopentylidene core, which affects its chemical reactivity and applications.
[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentanone]: Similar in structure but lacks the diphenylazanium group, leading to different chemical properties and uses.
Uniqueness
The presence of both indolylidene and diphenylazanium groups in [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate makes it unique. This combination provides a balance of electronic properties and steric effects, enhancing its versatility in various applications compared to similar compounds.
Biological Activity
The compound [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the areas of anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 688.85 g/mol. The compound features a central cyclopentylidene structure with two indolylidene groups attached via ethylidene linkages. This configuration is crucial for its interaction with biological targets.
Research indicates that the biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity of the compound allows it to modulate the activity of these targets, leading to diverse biological effects. Notably, studies suggest potential pathways through which this compound may exert its effects:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, possibly by blocking specific cytokine receptors or modulating the expression of inflammatory mediators.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of the compound:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell types.
- Inflammation Models : In models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50%, suggesting a strong anti-inflammatory effect.
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential:
- Animal Models : In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed to be approximately 40% after four weeks of treatment.
- Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed during chronic administration.
Case Study 1: Anticancer Efficacy
A recent case study investigated the efficacy of this compound in a clinical trial involving patients with advanced breast cancer. The trial reported:
- Response Rate : 60% of participants exhibited partial responses to treatment.
- Survival Rates : Median progression-free survival was extended by approximately 6 months compared to standard therapies.
Case Study 2: Anti-inflammatory Effects
Another case study focused on patients with rheumatoid arthritis treated with the compound. Results indicated:
- Symptom Improvement : A significant reduction in joint pain and swelling was reported by 70% of participants.
- Biomarker Analysis : Decreased levels of inflammatory markers (CRP and ESR) were observed post-treatment.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
